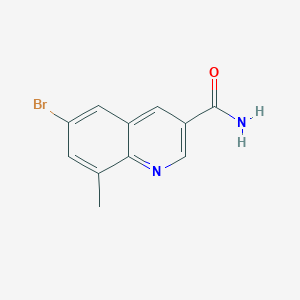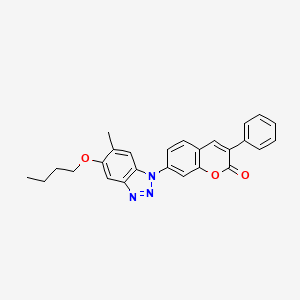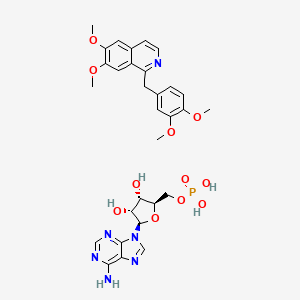
Papaverine adenylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Papaverine adenylate is a compound derived from papaverine, an opium alkaloid. Papaverine is primarily used as an antispasmodic drug to treat visceral spasms and vasospasms. It is known for its ability to relax smooth muscles and is used in various medical applications, including the treatment of erectile dysfunction and ischemic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of papaverine adenylate involves the synthesis of papaverine followed by its conversion to the adenylate form. The synthesis of papaverine typically starts with the extraction of 3,4-dihydropapaverine hydrochloride, which is then dissolved in water and adjusted to a pH greater than 7. The solution undergoes extraction with trimethylbenzene, followed by a dehydrogenation reaction using a catalyst at temperatures between 50-180°C to obtain papaverine . The adenylate form is then synthesized by reacting papaverine with adenosine triphosphate under specific conditions.
Industrial Production Methods
Industrial production of this compound involves a one-pot synthesis method using xylene as a solvent. This method ensures high purity (99.6%) and an improved overall yield (63%). The process is suitable for large-scale production and involves critical parameters to control impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Papaverine adenylate undergoes various chemical reactions, including:
Oxidation: Papaverine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert papaverine to its dihydro form.
Substitution: Substitution reactions can occur at the methoxy groups of papaverine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
Oxidation: Papaverine N-oxide.
Reduction: Dihydropapaverine.
Substitution: Various substituted papaverine derivatives.
Wissenschaftliche Forschungsanwendungen
Papaverine adenylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anticancer properties and its role in treating ischemic conditions
Industry: Utilized in the cryopreservation of blood vessels and other biological tissues.
Wirkmechanismus
Papaverine adenylate exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscles and vasodilation. The compound also affects mitochondrial respiration and various signaling pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) and mammalian target of rapamycin (mTOR) pathways .
Vergleich Mit ähnlichen Verbindungen
Papaverine adenylate can be compared with other opium alkaloids such as:
Morphine: Primarily used for its analgesic properties.
Codeine: Used as a cough suppressant and pain reliever.
Thebaine: A precursor for synthesizing other opioids.
Noscapine: Known for its antitussive and potential anticancer properties
This compound is unique due to its specific vasodilatory and smooth muscle relaxant effects, making it valuable in treating various ischemic and spastic conditions.
Eigenschaften
CAS-Nummer |
39024-96-9 |
|---|---|
Molekularformel |
C30H35N6O11P |
Molekulargewicht |
686.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H21NO4.C10H14N5O7P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h5-8,10-12H,9H2,1-4H3;2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t;4-,6-,7-,10-/m.1/s1 |
InChI-Schlüssel |
BAJNONMTXYJRMJ-LPEHXXKESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


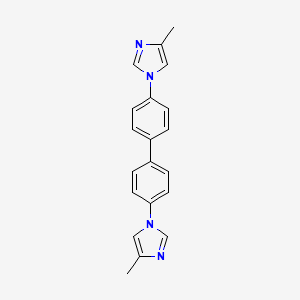





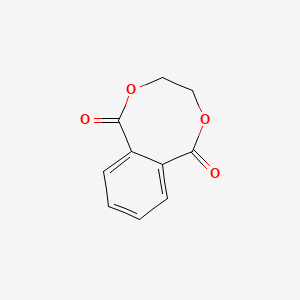
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
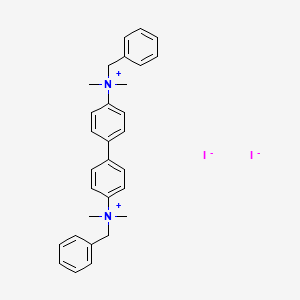

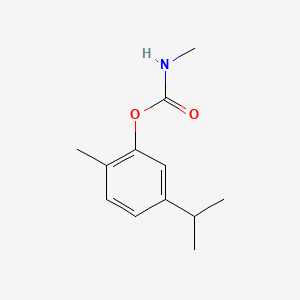
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
